

An In-depth Technical Guide to 1-Methoxycyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methoxycyclohexene**

Cat. No.: **B1584985**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methoxycyclohexene**, a versatile intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and reactivity, with a focus on applications relevant to the scientific research and drug development communities.

Chemical Identification and Properties

1-Methoxycyclohexene, an organooxygen compound, is a valuable reagent in various chemical transformations.^{[1][2]} Its enol ether moiety makes it a key precursor for the synthesis of functionalized cyclohexanone derivatives and other complex organic molecules.

Table 1: Chemical Identifiers for **1-Methoxycyclohexene**

Identifier	Value
IUPAC Name	1-methoxycyclohexene[1][3]
CAS Number	931-57-7[1][3][4]
Molecular Formula	C ₇ H ₁₂ O[1][3][4]
Molecular Weight	112.17 g/mol [1]
Synonyms	1-Methoxy-1-cyclohexene, Cyclohexanone methyl enol ether, 2,3,4,5-Tetrahydroanisole[1][3][4][5]

Table 2: Physicochemical Properties of **1-Methoxycyclohexene**

Property	Value	Source
Appearance	Colorless Oil	[5]
Boiling Point	165.3°C at 760 mmHg	[4]
Density	0.89 g/cm ³	[4]
Flash Point	44.7°C	[4]
Refractive Index	1.453	[4]
Vapor Pressure	2.48 mmHg at 25°C	[4]
Water Solubility	1.2 g/L (Predicted)	[2]
logP	2.15 (Predicted)	[2]

Synthesis of 1-Methoxycyclohexene

The most direct and common method for the synthesis of **1-methoxycyclohexene** is the O-methylation of the enolate of cyclohexanone. This process involves the deprotonation of cyclohexanone to form the enolate, followed by its reaction with a methylating agent.

This protocol is adapted from the synthesis of 1-methoxycyclooct-1-ene and is a standard procedure for the preparation of enol ethers from ketones.[6]

Materials:

- Cyclohexanone
- Sodium hydride (NaH)
- Anhydrous Dimethylformamide (DMF)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Anhydrous hexane
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Water
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

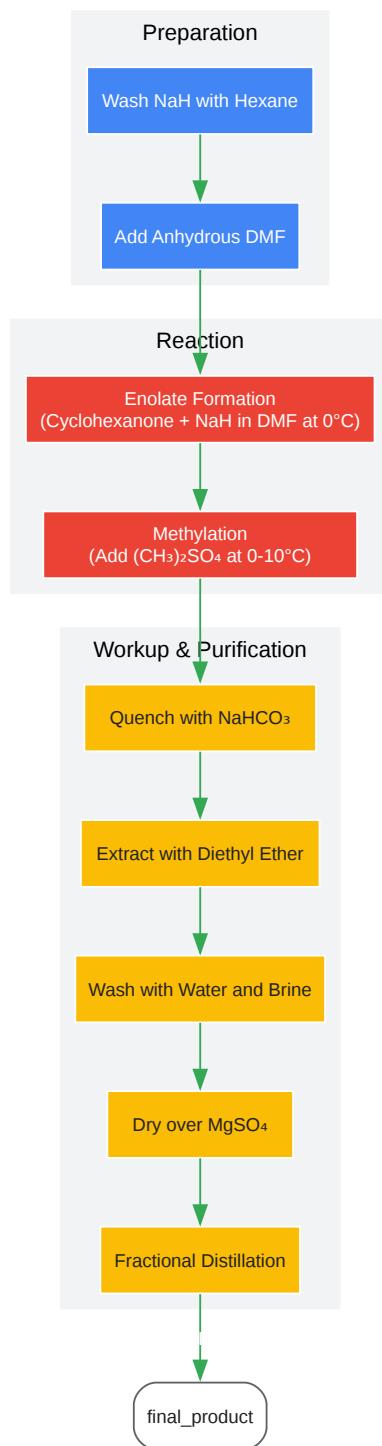
- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel. Wash the sodium hydride with anhydrous hexane to remove mineral oil and then carefully decant the hexane. Add anhydrous DMF to the flask.
- Enolate Formation: Cool the NaH/DMF suspension to 0°C in an ice bath. Slowly add a solution of cyclohexanone (1.0 equivalent) in a small amount of anhydrous DMF via the dropping funnel over 30 minutes.
- Methylation: Cool the reaction mixture back to 0°C. Add dimethyl sulfate (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

- Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure **1-methoxycyclohexene**.

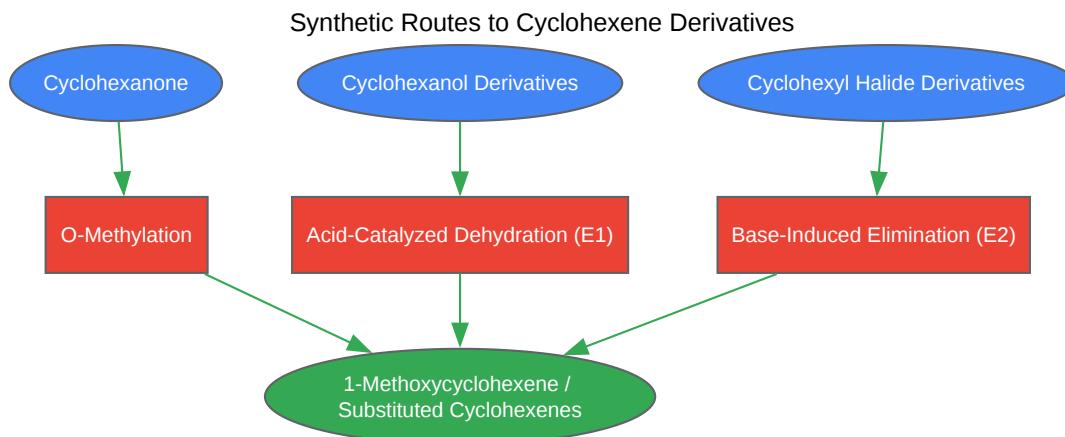
Table 3: Comparative Analysis of Synthesis Protocols for Similar Cycloalkenes

Synthesis Method	Starting Material(s)	Reagents/Catalyst	Temperature (°C)	Yield (%)	Reference(s)
Acid-Catalyzed Dehydration (E1)	2-Methylcyclohexanol	H ₃ PO ₄ (85%)	120	~77	[7][8]
Acid-Catalyzed Dehydration (E1)	1-Methylcyclohexanol	H ₂ SO ₄ (conc.)	90	84	[7][9]
Base-Induced Elimination (E2)	1-Methylcyclohexyl bromide	Sodium ethoxide	78 (reflux)	82	[7][9]
Grignard Reaction & Dehydration	Cyclohexane, Methylmagnesium chloride	Toluene-4-sulfonic acid	-10 to 0, then reflux	92	[7]

Note: The yields reported are for the synthesis of 1-methylcyclohexene and serve as a reference for the expected efficiency of analogous reactions.


Chemical Reactivity and Applications

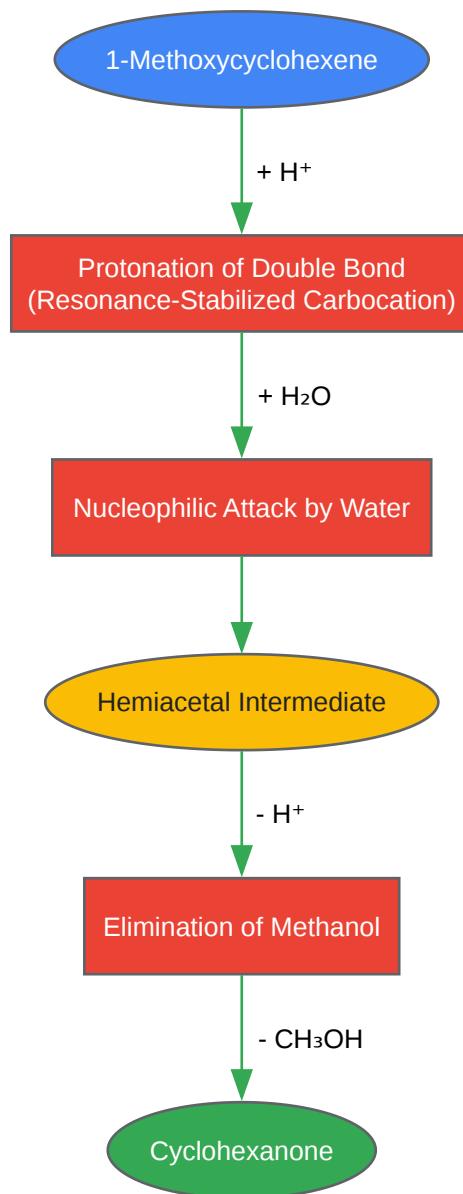
1-methoxycyclohexene is a versatile intermediate in organic synthesis, primarily due to the reactivity of its enol ether functionality.


Vinyl ethers, such as **1-methoxycyclohexene**, are readily hydrolyzed under acidic conditions to yield the corresponding ketone and alcohol.^[10] This reaction is essentially the reverse of enol ether formation and is a useful method for deprotecting a ketone that has been "masked" as its enol ether.

The reaction proceeds via protonation of the double bond, which is stabilized by the adjacent methoxy group, followed by the attack of water to form a hemiacetal intermediate. This intermediate then eliminates methanol to give the final product, cyclohexanone.^[10]

Synthesis Workflow for 1-Methoxycyclohexene

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the synthesis of **1-methoxycyclohexene**.

[Click to download full resolution via product page](#)

Caption: Logical relationships of synthetic routes to cyclohexene derivatives.

Mechanism of Acid-Catalyzed Hydrolysis of 1-Methoxycyclohexene

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methoxycyclohexene | C7H12O | CID 70264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1-methoxycyclohexene (FDB029657) - FooDB [foodb.ca]
- 3. Cyclohexene, 1-methoxy- [webbook.nist.gov]
- 4. 1-Methoxycyclohexene | 931-57-7 [chemnet.com]
- 5. bocsci.com [bocsci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methoxycyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1584985#cas-number-and-iupac-name-for-1-methoxycyclohexene\]](https://www.benchchem.com/product/b1584985#cas-number-and-iupac-name-for-1-methoxycyclohexene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com